(2-Hydroxyethyl)triphenylphosphonium chloride

Catalog No.
S1905107
CAS No.
23250-03-5
M.F
C20H20ClOP
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)triphenylphosphonium chloride

CAS Number

23250-03-5

Product Name

(2-Hydroxyethyl)triphenylphosphonium chloride

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H20ClOP

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C20H20OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

NOEABYSOSUWXKG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Proteomics Research

(2-HETPh3Cl) is a valuable tool in proteomics, the study of proteins within a cell. One key application is its use in protein enrichment techniques. Due to its lipophilic (fat-loving) properties, (2-HETPh3Cl) can selectively partition into cellular membranes. This allows researchers to isolate and enrich for membrane-bound proteins, which are crucial for many cellular functions but often present at lower concentrations compared to cytosolic (water-soluble) proteins. []

Several studies have employed (2-HETPh3Cl) for membrane protein enrichment, improving the identification and characterization of these important molecules. [, ]

Mitochondrial Targeting

Mitochondria are the powerhouses of cells, responsible for energy production. (2-HETPh3Cl) possesses the unique ability to target and accumulate within mitochondria due to its positive charge and lipophilicity. This property makes it a valuable tool for delivering therapeutic agents or probes specifically to mitochondria. []

(2-Hydroxyethyl)triphenylphosphonium chloride is a quaternary ammonium compound with the molecular formula C20_{20}H20_{20}ClOP and a molecular weight of 342.80 g/mol. It appears as a white crystalline powder and is known for its applications in biochemical research, particularly in proteomics. The compound features a triphenylphosphonium cation, which is recognized for its ability to penetrate biological membranes, making it valuable in various biochemical contexts .

Typical of phosphonium salts. Notably, it can undergo:

  • Nucleophilic Substitution: The chloride ion can be replaced by various nucleophiles, forming new phosphonium salts.
  • Reduction Reactions: The phosphonium group can be reduced to yield phosphines under appropriate conditions.
  • Decomposition: Upon heating or in the presence of strong bases, it may decompose to yield triphenylphosphine and other by-products .

This compound exhibits notable biological activities due to its ability to cross cell membranes. It has been studied for its potential role in:

  • Antimicrobial Activity: Some studies indicate that (2-Hydroxyethyl)triphenylphosphonium chloride may have inhibitory effects on certain bacterial strains.
  • Cellular Uptake: Its lipophilic nature allows it to facilitate the delivery of therapeutic agents into cells, enhancing drug efficacy .

The synthesis of (2-Hydroxyethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2-chloroethanol. The general procedure includes:

  • Reactants Preparation: Triphenylphosphine and 2-chloroethanol are mixed in an appropriate solvent.
  • Reaction Conditions: The mixture is heated under reflux conditions to promote the formation of the phosphonium salt.
  • Isolation: The product is precipitated out by adding a non-solvent or through crystallization techniques, followed by purification steps such as recrystallization .

(2-Hydroxyethyl)triphenylphosphonium chloride finds applications in various fields:

  • Biochemical Research: It is utilized as a biochemical reagent in proteomics and cellular studies.
  • Drug Delivery Systems: Its ability to penetrate cell membranes makes it suitable for developing targeted drug delivery systems.
  • Biological Assays: It is employed in assays that require membrane permeation for effective compound delivery .

Studies have shown that (2-Hydroxyethyl)triphenylphosphonium chloride interacts with cellular components, influencing membrane dynamics and potentially modulating cellular responses. These interactions are crucial for understanding its role in drug delivery and antimicrobial activity. Further research is needed to elucidate the specific mechanisms involved in these interactions .

Several compounds share structural similarities with (2-Hydroxyethyl)triphenylphosphonium chloride, including:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineLacks the hydroxyethyl group; used as a reducing agent.
Benzyltriphenylphosphonium chlorideQuaternary AmmoniumContains a benzyl group instead of hydroxyethyl; used in organic synthesis.
Ethyltriphenylphosphonium bromideQuaternary AmmoniumSimilar structure but with bromide; used in organic transformations.

The uniqueness of (2-Hydroxyethyl)triphenylphosphonium chloride lies in its hydroxyethyl group, which enhances its solubility and biological activity compared to other phosphonium salts. This functional group allows it to interact more effectively with biological membranes, making it particularly valuable in pharmacological applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23250-03-5

Dates

Modify: 2023-08-16

Explore Compound Types